
Benzo(g)quinoline, 4,4'-(1,2-ethanediyldi-4,1-piperazinediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(g)quinoline, 4,4’-(1,2-ethanediyldi-4,1-piperazinediyl)bis- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a quinoline ring fused with a benzene ring, and two piperazine rings connected by an ethanediyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(g)quinoline derivatives typically involves the Fischer and Friedländer reactions. For instance, 1,2,3,4-tetrahydrobenzo(g)quinolin-4-one can be synthesized and further reacted to form more complex polycyclic systems such as indolo(3,2-c)benzo(g)quinoline and 6,7-dihydroquinolino(3,2-c)benzo(g)quinoline . Another method involves the condensation of 1,2,3,4-tetrahydrobenzo(g)quinolin-4-one with aromatic aldehydes in an alkaline medium, leading to the formation of 3-substituted benzo(g)quinolin-4-ones .
Industrial Production Methods
Industrial production methods for benzo(g)quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to facilitate the desired chemical transformations.
化学反応の分析
Types of Reactions
Benzo(g)quinoline derivatives undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 1,2,3,4-tetrahydrobenzo(g)quinolin-4-one with aromatic aldehydes can lead to the formation of benzylidene derivatives, which then isomerize into more stable benzyl derivatives .
科学的研究の応用
Benzo(g)quinoline derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of benzo(g)quinoline derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to benzo(g)quinoline derivatives include other heterocyclic aromatic compounds such as:
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Acridine: A tricyclic compound with similar aromatic properties.
Uniqueness
Benzo(g)quinoline derivatives are unique due to their complex polycyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes them valuable in various fields of research and application.
特性
CAS番号 |
78093-89-7 |
|---|---|
分子式 |
C36H36N6 |
分子量 |
552.7 g/mol |
IUPAC名 |
4-[4-[2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)ethyl]piperazin-1-yl]benzo[g]quinoline |
InChI |
InChI=1S/C36H36N6/c1-3-7-29-25-33-31(23-27(29)5-1)35(9-11-37-33)41-19-15-39(16-20-41)13-14-40-17-21-42(22-18-40)36-10-12-38-34-26-30-8-4-2-6-28(30)24-32(34)36/h1-12,23-26H,13-22H2 |
InChIキー |
DJSWKAQEKBRZAO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCN2CCN(CC2)C3=CC=NC4=CC5=CC=CC=C5C=C34)C6=CC=NC7=CC8=CC=CC=C8C=C67 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B11713895.png)
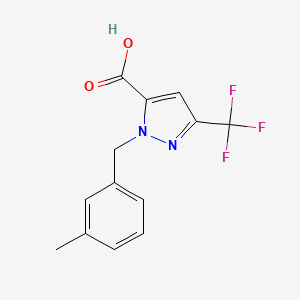
![2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol](/img/structure/B11713908.png)
![2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-oxazole-4-carbonitrile](/img/structure/B11713909.png)
![16-(1-Hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione](/img/structure/B11713910.png)
![N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide](/img/structure/B11713916.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11713923.png)
![N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11713930.png)
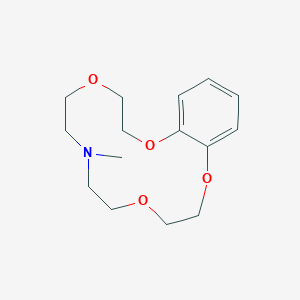
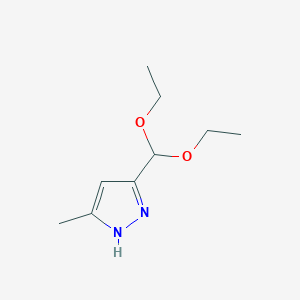
![3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid](/img/structure/B11713968.png)
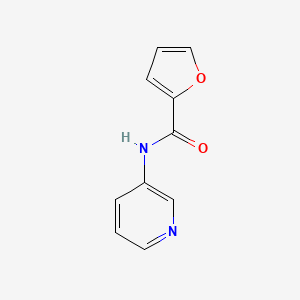
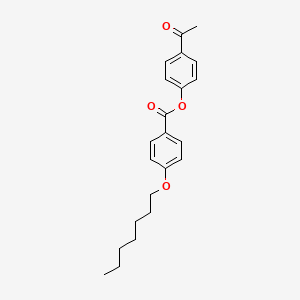
![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
